molecular formula C21H26ClN3O5S B2484056 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide CAS No. 898406-77-4

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2484056
CAS No.: 898406-77-4
M. Wt: 467.97
InChI Key: ZCYQIJMZMIEOPX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a piperidine core substituted with a 4-chlorobenzenesulfonyl group at the 1-position and an ethyl chain at the 2-position. The ethyl chain is further functionalized with an ethanediamide bridge, linking it to a 2-(furan-2-yl)ethyl group. Key structural features include:

  • Piperidin-2-yl scaffold: Provides conformational rigidity, common in bioactive molecules targeting central nervous system (CNS) receptors .
  • Ethanediamide linker: Enhances hydrogen-bonding capacity and modulates solubility.
  • Furan-2-yl group: Introduces aromatic heterocyclic character, influencing lipophilicity and binding interactions.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S/c22-16-6-8-19(9-7-16)31(28,29)25-14-2-1-4-17(25)10-12-23-20(26)21(27)24-13-11-18-5-3-15-30-18/h3,5-9,15,17H,1-2,4,10-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYQIJMZMIEOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzenesulfonyl Group: The piperidine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with ethanediamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the chlorobenzene moiety.

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous molecules from literature, focusing on structural motifs and inferred pharmacological implications.

Compound Name Key Structural Features Pharmacological Relevance Reference
N'-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide 4-Cl-benzensulfonyl, piperidin-2-yl, ethanediamide, furan-2-yl Potential CNS activity (inferred from piperidine and sulfonamide motifs) -
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) 4-Cl-benzensulfonyl, 2-piperidinylidene, phenylethyl Opioid-receptor ligand (μ-opioid affinity demonstrated in studies)
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide 4-piperidinyl, ethanediamide, fluorophenyl carbamoyl, 2-Cl-benzyl Antagonistic activity at GPCRs (e.g., serotonin or dopamine receptors)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidin-1-ylsulfonyl, fluorobenzo[d]thiazol, dimethylaminoethyl Kinase inhibition or antimicrobial activity (sulfonamide-thiazole hybrids)

Structural and Functional Insights:

Piperidine Substitution :

  • The target compound’s piperidin-2-yl group contrasts with W-15’s 2-piperidinylidene and ’s 4-piperidinyl . Positional differences influence conformational flexibility and receptor binding. For example, W-15’s unsaturated piperidinylidene may enhance opioid receptor affinity, while the target compound’s saturated piperidine could favor alternative targets .

Sulfonamide vs. Ethanediamide Linkers :

  • W-15 and the compound utilize sulfonamide groups directly attached to the piperidine, whereas the target compound employs an ethanediamide bridge . This linker may improve solubility but reduce membrane permeability compared to sulfonamides .

Furan’s electron-rich nature may also engage in unique π-π stacking interactions .

Electron-Withdrawing Groups :

  • The 4-chlorobenzenesulfonyl moiety is shared with W-15, suggesting resistance to oxidative metabolism. In contrast, ’s 4-fluorobenzo[d]thiazol introduces fluorine’s electronegativity, which can enhance binding specificity .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., –5) use GP1 methods and silica gel chromatography, suggesting the target compound could be synthesized via similar routes .
  • Pharmacological Hypotheses: The ethanediamide-furan combination may reduce opioid receptor affinity compared to W-15 but increase selectivity for non-opioid CNS targets (e.g., sigma or NMDA receptors). The absence of a phenylethyl group (as in W-15) likely diminishes μ-opioid activity, aligning with trends where furan derivatives exhibit divergent bioactivity .

Biological Activity

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound belonging to the class of arylsulfonyl oxalamides. Its unique structural features suggest significant biological activity, particularly in modulating various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O4S, with a molecular weight of 463.98 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and a furan moiety, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the presence of the piperidine ring allows for effective binding to G protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways. The sulfonyl group may enhance the compound's inhibitory properties against certain enzymes, potentially leading to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticancer properties. For instance, research on related compounds has shown efficacy against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). These studies often utilize MTT assays to evaluate cell viability and flow cytometry for assessing cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound's sulfonamide structure suggests potential for enzyme inhibition. Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis. The specific interactions and inhibition mechanisms require further investigation but indicate promising avenues for therapeutic applications in metabolic disorders and cancer treatment.

Case Studies and Research Findings

Study ReferenceCompound ExaminedBiological ActivityMethodology
This compoundModulation of GPCRsBinding assays
Related triazole-coumarin derivativesAnticancer activityMTT assay, flow cytometry
Aryl-sulfonamide derivativesEnzyme inhibitionEnzyme kinetics

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable pharmacokinetic properties due to its piperidine structure. Generally, compounds in this class are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine.

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